REACTION_SMILES
|
[CH3:14][CH2:15][O:16][C:17](=[O:18])[CH2:19][P:20]([O:21][CH2:22][CH3:23])([O:24][CH2:25][CH3:26])=[O:27].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[H-:1].[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][cH:8][c:9]([CH:10]=[O:11])[cH:12][cH:13]1.[Na+:2].[OH2:28]>>[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][cH:8][c:9]([CH:10]=[CH:19][C:17]([O:16][CH2:15][CH3:14])=[O:18])[cH:12][cH:13]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCOC(=O)CP(=O)(OCC)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc([N+](=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C=Cc1ccc([N+](=O)[O-])cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:14][CH2:15][O:16][C:17](=[O:18])[CH2:19][P:20]([O:21][CH2:22][CH3:23])([O:24][CH2:25][CH3:26])=[O:27].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[H-:1].[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][cH:8][c:9]([CH:10]=[O:11])[cH:12][cH:13]1.[Na+:2].[OH2:28]>>[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][cH:8][c:9]([CH:10]=[CH:19][C:17]([O:16][CH2:15][CH3:14])=[O:18])[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CP(=O)(OCC)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc([N+](=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C=Cc1ccc([N+](=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:14][CH2:15][O:16][C:17](=[O:18])[CH2:19][P:20]([O:21][CH2:22][CH3:23])([O:24][CH2:25][CH3:26])=[O:27].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[H-:1].[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][cH:8][c:9]([CH:10]=[O:11])[cH:12][cH:13]1.[Na+:2].[OH2:28]>>[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][cH:8][c:9]([CH:10]=[CH:19][C:17]([O:16][CH2:15][CH3:14])=[O:18])[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CP(=O)(OCC)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc([N+](=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C=Cc1ccc([N+](=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |